7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple heteroatoms, including nitrogen, sulfur, and oxygen, within its structure. The unique arrangement of these atoms within the benzofuran, thiazolo[3,2-b][1,2,4]triazole, and thiophene rings imparts distinctive chemical and biological properties to the compound.
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which are part of the compound’s structure, have been found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) . These compounds interact with a variety of biological targets, suggesting that our compound may also have multiple targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often resulting in changes to cellular processes . The compound’s interaction with its targets could lead to a variety of effects, depending on the specific target and the context in which the interaction occurs.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, often resulting in downstream effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
Thiazole, a component of the compound’s structure, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Given the known effects of thiazole derivatives, it is likely that this compound could have a variety of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the methoxy group at the 7-position. The thiazolo[3,2-b][1,2,4]triazole moiety is then synthesized separately and coupled with the benzofuran derivative through a series of condensation and cyclization reactions. The final step involves the attachment of the thiophene ring to the thiazolo[3,2-b][1,2,4]triazole unit, followed by the formation of the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis platforms and high-throughput screening techniques to optimize reaction conditions and yield. The process may also include purification steps such as recrystallization, chromatography, and distillation to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols
Scientific Research Applications
Chemistry
In chemistry, 7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes, enzyme activity, and receptor binding.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Clinical studies and trials are conducted to evaluate its efficacy and safety as a therapeutic agent.
Industry
In the industrial sector, this compound is used in the development of new materials and technologies. Its unique chemical properties make it suitable for applications in fields such as electronics, materials science, and nanotechnology.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide include other heterocyclic compounds with benzofuran, thiazolo[3,2-b][1,2,4]triazole, or thiophene moieties. Examples include:
- 7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxylate
- 7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-sulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings. This unique structure imparts distinctive chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
7-methoxy-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S2/c1-26-14-5-2-4-12-10-15(27-17(12)14)19(25)21-8-7-13-11-29-20-22-18(23-24(13)20)16-6-3-9-28-16/h2-6,9-11H,7-8H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEHYERNYWFYHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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